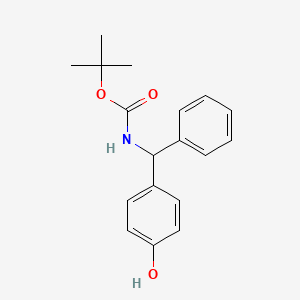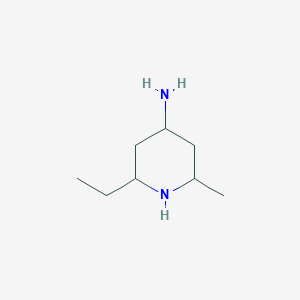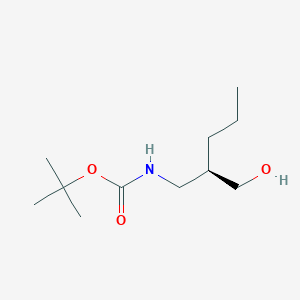![molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic compound with the molecular formula C11H14F2O4 and a molecular weight of 248.22 g/mol . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and two ester groups at the 3rd and 4th positions. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves several steps. One common method starts with the preparation of 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to esterification reactions to introduce the ester groups at the 3rd and 4th positions . The reaction conditions typically involve the use of dimethyl sulfate as a methylating agent and potassium t-butoxide as a base in a dimethyl sulfoxide solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[4.1.0]heptane: This compound lacks the fluorine atoms and ester groups, making it less reactive and versatile.
7,7-Dichlorobicyclo[4.1.0]heptane: The presence of chlorine atoms instead of fluorine alters its chemical properties and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a different bicyclic structure and oxygen atom, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H14F2O4 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
BROMADPSEPVWMT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


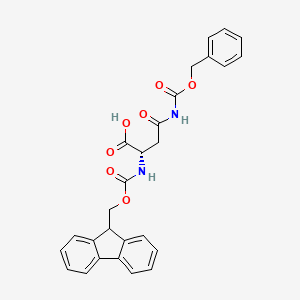

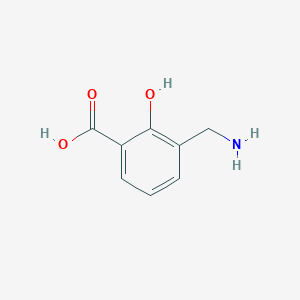
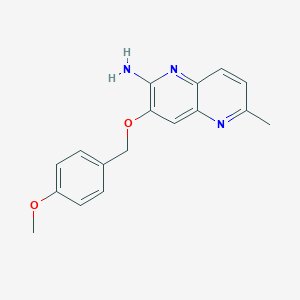
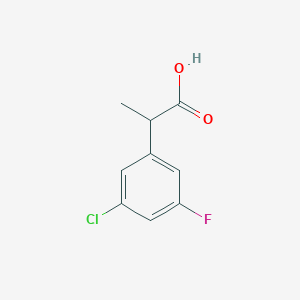
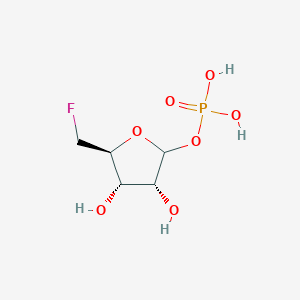
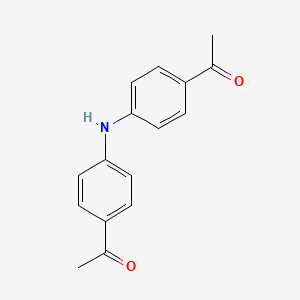
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
